N-(cyclopropylmethyl)aniline
Overview
Description
N-(cyclopropylmethyl)aniline: is an organic compound with the molecular formula C10H13N. It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a cyclopropylmethyl group. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Hydrogenation Method:
Reactants: Cyclopropyl formaldehyde and aniline.
Conditions: Hydrogenation in the presence of an acid and a catalyst.
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Copper-Promoted N-Cyclopropylation:
Reactants: Aniline and cyclopropylboronic acid.
Conditions: Dichloroethane, Cu(OAc)2, 2,2′-bipyridine, sodium carbonate or sodium bicarbonate under air atmosphere.
Industrial Production Methods:
One-Pot Method:
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- N-(cyclopropylmethyl)aniline can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
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Reduction:
- Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
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Substitution:
- Substitution reactions, particularly electrophilic aromatic substitution, can occur with reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, nitric acid.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of cyclopropylmethylamine.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of substituted polyanilines, which have applications in sensors, electrochromic display devices, and solar cells .
Biology:
- Investigated for its potential biological activities and interactions with biological molecules.
Medicine:
- Explored for its potential use in pharmaceutical development due to its unique chemical structure.
Industry:
Mechanism of Action
The mechanism of action of N-(cyclopropylmethyl)aniline involves its interaction with specific molecular targets and pathways. The cyclopropylmethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- N-methylaniline
- N-ethyl-N-methylaniline
- N-cyclohexylmethyl aniline
Comparison:
- N-(cyclopropylmethyl)aniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical properties compared to other similar compounds.
- The cyclopropylmethyl group can enhance the compound’s stability and reactivity, making it suitable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
N-(cyclopropylmethyl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-10(5-3-1)11-8-9-6-7-9/h1-5,9,11H,6-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYFBSIJFMJLIAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36178-60-6 | |
Record name | N-(cyclopropylmethyl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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